1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol
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Overview
Description
1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol is an organic compound with the molecular formula C₁₂H₁₅FO₂ It is characterized by the presence of a cyclopropyl group and a 5-fluoro-2-methoxyphenyl group attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 5-fluoro-2-methoxybenzaldehyde with cyclopropylmagnesium bromide, followed by reduction of the resulting intermediate with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction parameters, purification processes, and waste management to ensure efficiency and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide in acetone.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone, potassium carbonate in dimethylformamide.
Major Products Formed:
Oxidation: 1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanone.
Reduction: 1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethane.
Substitution: 1-Cyclopropyl-1-(5-iodo-2-methoxyphenyl)ethanol.
Scientific Research Applications
1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
- 1-Cyclopropyl-1-(4-fluoro-2-methoxyphenyl)ethanol
- 1-Cyclopropyl-1-(5-chloro-2-methoxyphenyl)ethanol
- 1-Cyclopropyl-1-(5-fluoro-3-methoxyphenyl)ethanol
Comparison: 1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity, biological activity, and physical properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
1-cyclopropyl-1-(5-fluoro-2-methoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-12(14,8-3-4-8)10-7-9(13)5-6-11(10)15-2/h5-8,14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIBOEDSJRFFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=C(C=CC(=C2)F)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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